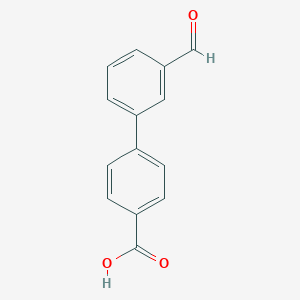

4-(3-formylphenyl)benzoic Acid

Übersicht

Beschreibung

4-(3-Formylphenyl)benzoic acid (CAS: 343306-50-3) is a benzoic acid derivative featuring a formyl group (-CHO) at the 3-position of the attached phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its structure combines the acidity of the carboxylic acid group with the reactivity of the formyl moiety, enabling applications in cross-coupling reactions, metal-organic frameworks (MOFs), and drug design .

Vorbereitungsmethoden

BIBF-1202 is synthesized through the hydrolytic ester cleavage of nintedanib. This reaction is catalyzed by esterases, primarily in the liver. The resulting free acid moiety, BIBF-1202, is then glucuronidated by uridine 5′-diphospho-glucuronosyltransferase (UGT) enzymes to form BIBF-1202 glucuronide . Industrial production methods for BIBF-1202 involve the large-scale synthesis of nintedanib followed by its enzymatic hydrolysis and subsequent purification .

Analyse Chemischer Reaktionen

BIBF-1202 unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Oxidation: BIBF-1202 kann zu verschiedenen Metaboliten oxidiert werden.

Reduktion: Reduktionsreaktionen können BIBF-1202 in seine entsprechenden Alkohol-Derivate umwandeln.

Substitution: BIBF-1202 kann Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen. Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. .

Wissenschaftliche Forschungsanwendungen

BIBF-1202 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Referenzverbindung bei der Untersuchung von Tyrosinkinase-Inhibitoren und ihren Metaboliten verwendet.

Biologie: Untersucht wird seine Rolle in zellulären Signalwegen und seine Auswirkungen auf Zellproliferation und Apoptose.

Medizin: Untersucht wird sein potenzielles therapeutisches Potenzial bei verschiedenen Krankheiten, darunter Krebs und fibrotische Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Arzneimittel eingesetzt und als Standard in der analytischen Chemie

Wirkmechanismus

BIBF-1202 entfaltet seine Wirkung durch die Hemmung mehrerer Rezeptor-Tyrosinkinasen (RTKs) und Nicht-Rezeptor-Tyrosinkinasen (nRTKs). Es zielt auf vaskuläre endotheliale Wachstumsfaktor-Rezeptoren (VEGFR), Blutplättchen-abgeleitete Wachstumsfaktor-Rezeptoren (PDGFR) und Fibroblasten-Wachstumsfaktor-Rezeptoren (FGFR). Durch die Blockierung dieser Signalwege hemmt BIBF-1202 die Angiogenese, das Tumorwachstum und die Metastasierung .

Wissenschaftliche Forschungsanwendungen

BIBF-1202 has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of tyrosine kinase inhibitors and their metabolites.

Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and fibrotic diseases.

Industry: Used in the development of new pharmaceuticals and as a standard in analytical chemistry

Wirkmechanismus

BIBF-1202 exerts its effects by inhibiting multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). It targets vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR). By blocking these pathways, BIBF-1202 inhibits angiogenesis, tumor growth, and metastasis .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The formyl group in this compound increases the acidity of the benzoic acid moiety compared to electron-donating substituents (e.g., -OCH3 in caffeic acid). This enhances its reactivity in nucleophilic acyl substitution reactions .

- Steric and Conformational Effects: Bulky substituents, such as the phosphinoyl group in 4-[(diethoxyphosphinoyl)methyl]benzoic acid, induce significant dihedral angles (83.75°), reducing planarity and affecting crystal packing . In contrast, the smaller -Cl substituent in 4-(3-chloroanilino)benzoic acid allows for moderate distortion (34.66°) while maintaining hydrogen-bonded dimerization .

- Heterocyclic Substitution: Replacing the phenyl ring with thiophene (as in 4-(5-formylthiophen-2-yl)benzoic acid) introduces sulfur-mediated π-stacking, contributing to higher melting points (284–290°C) .

Biologische Aktivität

4-(3-Formylphenyl)benzoic acid, also known as 2-chloro-4-(3-formylphenyl)benzoic acid, is a compound of interest in various fields of biological research due to its potential therapeutic properties and interactions with biomolecules. This article provides a detailed overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety. This structure contributes to its reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation and reduction, which can alter its biological properties.

The biological activity of this compound is largely dependent on its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes, which can lead to therapeutic applications in treating diseases such as cancer and inflammation.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values indicating potent activity .

- Cellular Signaling Modulation : The compound may influence cellular signaling pathways, impacting processes such as apoptosis and cell proliferation.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance:

- A derivative demonstrated effective inhibition against A. baumannii strains with MIC values as low as 1.56 µg/mL .

- The compound's structure allows for modifications that enhance its antimicrobial efficacy through substitution reactions.

Anti-inflammatory and Anticancer Activities

Research has indicated that this compound may possess anti-inflammatory and anticancer properties:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell growth through modulation of cell cycle regulators and apoptosis pathways.

Study 1: Antimicrobial Efficacy

A study investigated the efficacy of various derivatives of this compound against A. baumannii. The results showed that specific substitutions on the phenyl ring significantly enhanced antimicrobial activity. The study concluded that these compounds could be further developed into effective antibacterial agents .

Study 2: Anti-inflammatory Potential

In a separate study focusing on anti-inflammatory effects, researchers treated macrophage cells with this compound. Results indicated a marked reduction in pro-inflammatory cytokines, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs .

Data Summary

| Activity | MIC (µg/mL) | Notes |

|---|---|---|

| Antimicrobial | 1.56 | Effective against A. baumannii |

| Anti-inflammatory | N/A | Reduces pro-inflammatory cytokines in macrophages |

| Anticancer | N/A | Inhibits cancer cell growth |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-formylphenyl)benzoic acid derivatives, and how can reaction conditions be optimized?

- Methodology : Derivatives can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazone derivatives are prepared by reacting the formyl group with hydrazines under mild conditions (45°C, 1–1.25 h) in polar aprotic solvents like DMSO. Purification via column chromatography (hexane/EtOH mixtures) and characterization by H NMR (e.g., δ 7.11–7.29 ppm for aromatic protons) are critical .

- Optimization : Adjust reaction temperature (e.g., 45–50°C) and stoichiometry (1:1 molar ratio) to maximize yields (>90%). Monitor by TLC (Rf ~0.59–0.62) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- H NMR : Identify aromatic protons (δ 6.9–7.3 ppm), formyl (δ ~9.8–10.2 ppm), and carboxylic acid protons (broad peak at δ ~12–13 ppm) .

- IR Spectroscopy : Detect formyl (C=O stretch at ~1700 cm) and carboxylic acid (O-H stretch at ~2500–3000 cm) functional groups .

- UV-Vis : Analyze π→π* transitions of the aromatic system (λmax ~270–300 nm) .

Q. What safety protocols should be followed when handling this compound?

- Precautions : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. In case of exposure, rinse immediately with water for 15 minutes and seek medical help .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid dust formation and incompatible materials (strong oxidizers) .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL, WinGX) resolve the crystal structure of this compound derivatives?

- Workflow :

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data.

Structure Solution : Employ direct methods in SHELXS or SIR97 for phase determination .

Refinement : Apply SHELXL for least-squares refinement, incorporating hydrogen bonding and thermal displacement parameters. Validate with R-factors (<5% for high-resolution data) .

- Visualization : Use ORTEP-3 for molecular graphics to analyze torsion angles and packing interactions .

Q. How can thermal analysis discrepancies (e.g., DSC vs. TGA) in derivatives be resolved?

- Contradiction Analysis :

- DSC : Identify phase transitions (e.g., melting points at 180–220°C) .

- TGA : Monitor decomposition steps (e.g., mass loss at ~200–300°C due to decarboxylation).

Q. How does electron localization function (ELF) analysis enhance understanding of electronic properties in this compound?

- Computational Approach : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map ELF, highlighting regions of high electron density (e.g., formyl and carboxyl groups).

- Insights : ELF reveals lone pairs on oxygen atoms and π-electron delocalization in the aromatic system, aiding in predicting reactivity (e.g., nucleophilic attack at the formyl group) .

Eigenschaften

IUPAC Name |

4-(3-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJAWDBNCZHVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383350 | |

| Record name | 4-(3-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222180-23-6 | |

| Record name | 3′-Formyl[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222180-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-FORMYL(1,1'-BIPHENYL)-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.